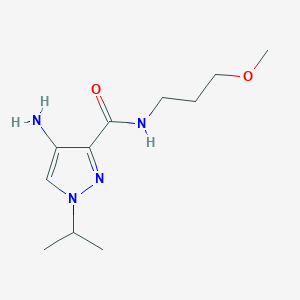
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor in cells that regulates metabolic processes such as glucose uptake and fatty acid oxidation. A-769662 has gained attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. In
Mechanism of Action
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. Activated AMPK then phosphorylates downstream targets involved in metabolic processes such as glucose uptake and fatty acid oxidation. 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has also been shown to activate AMPK-independent pathways involved in mitochondrial biogenesis and autophagy.
Biochemical and Physiological Effects
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In skeletal muscle cells, 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide increases glucose uptake and insulin sensitivity by increasing the translocation of glucose transporter 4 to the plasma membrane. In liver cells, 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide increases fatty acid oxidation by increasing the expression of genes involved in fatty acid metabolism. 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has also been shown to reduce lipogenesis and increase lipid oxidation in adipose tissue. In animal models, 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to reduce body weight and improve glucose tolerance, as well as improve insulin sensitivity and reduce inflammation.
Advantages and Limitations for Lab Experiments
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for the γ subunit of AMPK. 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to using 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes such as calcium/calmodulin-dependent protein kinase kinase (CaMKK) and protein kinase A (PKA), which may complicate interpretation of results. 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide also has limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for research on 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective AMPK activators that do not have off-target effects on other enzymes. Another area of interest is the development of 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide analogs with improved solubility and pharmacokinetic properties for use in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, as well as its potential therapeutic applications in treating metabolic disorders.
Synthesis Methods
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-1-isopropyl-1H-pyrazole-3-carboxamide with 3-methoxypropylamine, followed by reduction of the resulting imine with sodium borohydride. The final step involves the substitution of the bromine atom with an amino group using sodium azide and copper (I) iodide.
Scientific Research Applications
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. In preclinical studies, 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation in liver cells. 4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-7-9(12)10(14-15)11(16)13-5-4-6-17-3/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDKVDULBHJGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2420434.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)

![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)
![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2420445.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)
![(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2420448.png)
